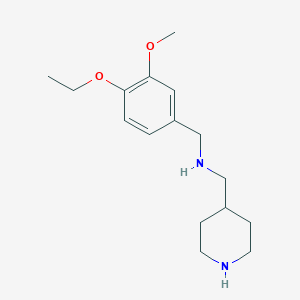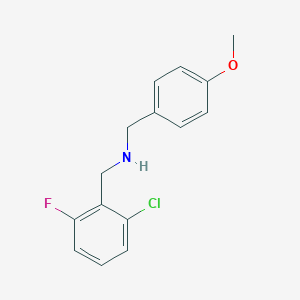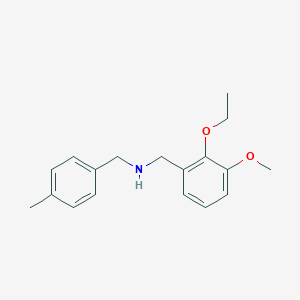![molecular formula C20H15ClN4O4 B262754 1-[4-(3-chlorophenyl)-5-(5-nitro-2-furyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B262754.png)
1-[4-(3-chlorophenyl)-5-(5-nitro-2-furyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(3-chlorophenyl)-5-(5-nitro-2-furyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone, also known as CFT, is a synthetic compound that belongs to the family of triazolobenzodiazepines. It was first synthesized in 1979 by a group of researchers at the University of Michigan, USA. Since then, CFT has been extensively studied for its potential use in scientific research.
Mécanisme D'action
1-[4-(3-chlorophenyl)-5-(5-nitro-2-furyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone acts as a positive allosteric modulator of the GABA-A receptor, enhancing the activity of this receptor in the presence of GABA. It binds to a specific site on the receptor, which leads to an increase in the opening of the chloride ion channel, resulting in hyperpolarization of the neuron and inhibition of neurotransmitter release.
Biochemical and physiological effects:
1-[4-(3-chlorophenyl)-5-(5-nitro-2-furyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone has been shown to have a range of biochemical and physiological effects, including anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. It has also been shown to have analgesic effects in animal models of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[4-(3-chlorophenyl)-5-(5-nitro-2-furyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone in lab experiments is its high potency and selectivity for the benzodiazepine site of the GABA-A receptor. This allows for more precise and specific studies of this receptor and its function. However, one limitation is that 1-[4-(3-chlorophenyl)-5-(5-nitro-2-furyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone is not a natural compound and may not accurately represent the effects of endogenous benzodiazepines on the GABA-A receptor.
Orientations Futures
There are several future directions for research on 1-[4-(3-chlorophenyl)-5-(5-nitro-2-furyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone and its potential applications. One area of interest is the development of new compounds that are more selective and potent than 1-[4-(3-chlorophenyl)-5-(5-nitro-2-furyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone for the benzodiazepine site of the GABA-A receptor. Another area of interest is the study of the role of this receptor in various neurological and psychiatric disorders, such as anxiety, depression, and epilepsy. Additionally, the potential use of 1-[4-(3-chlorophenyl)-5-(5-nitro-2-furyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone and related compounds as therapeutic agents for these disorders is an area of ongoing research.
Méthodes De Synthèse
1-[4-(3-chlorophenyl)-5-(5-nitro-2-furyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone can be synthesized through a multi-step process that involves the reaction of 3-chlorophenylhydrazine with ethyl acetoacetate to form 3-chlorophenyl-5-methyl-1H-1,2,4-triazole-4-carboxylate. This intermediate is then reacted with 5-nitro-2-furaldehyde and phenylhydrazine to form the final product, 1-[4-(3-chlorophenyl)-5-(5-nitro-2-furyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone.
Applications De Recherche Scientifique
1-[4-(3-chlorophenyl)-5-(5-nitro-2-furyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone has been widely used in scientific research for its ability to bind to the benzodiazepine site of the GABA-A receptor. This receptor is a type of ionotropic receptor that is involved in the regulation of neurotransmitters in the central nervous system. 1-[4-(3-chlorophenyl)-5-(5-nitro-2-furyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone has been used to study the structure and function of this receptor and its role in various physiological and pathological processes.
Propriétés
Nom du produit |
1-[4-(3-chlorophenyl)-5-(5-nitro-2-furyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone |
|---|---|
Formule moléculaire |
C20H15ClN4O4 |
Poids moléculaire |
410.8 g/mol |
Nom IUPAC |
1-[4-(3-chlorophenyl)-3-(5-nitrofuran-2-yl)-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone |
InChI |
InChI=1S/C20H15ClN4O4/c1-13(26)19-22-24(15-7-3-2-4-8-15)20(17-10-11-18(29-17)25(27)28)23(19)16-9-5-6-14(21)12-16/h2-12,20H,1H3 |
Clé InChI |
UWHNDAXEKRYJEY-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NN(C(N1C2=CC(=CC=C2)Cl)C3=CC=C(O3)[N+](=O)[O-])C4=CC=CC=C4 |
SMILES canonique |
CC(=O)C1=NN(C(N1C2=CC(=CC=C2)Cl)C3=CC=C(O3)[N+](=O)[O-])C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-[(4-Isopropylbenzyl)amino]ethoxy}ethanol](/img/structure/B262671.png)

![N-[2-(benzyloxy)-5-chlorobenzyl]-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262677.png)
![N-{3-[(2-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262678.png)
![N-(2-ethoxybenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262683.png)
![2-(2-Chloro-6-methoxy-4-{[(4-methylbenzyl)amino]methyl}phenoxy)acetamide](/img/structure/B262684.png)
![N-{2-[(2-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262685.png)
![N-(2-fluorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262686.png)
![N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}-N-(2,4,5-trimethoxybenzyl)amine](/img/structure/B262687.png)
![N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262688.png)
![2-({4-[(4-Methylbenzyl)oxy]benzyl}amino)ethanol](/img/structure/B262690.png)
![2-(4-Bromo-2-{[(2-hydroxy-2-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B262694.png)

